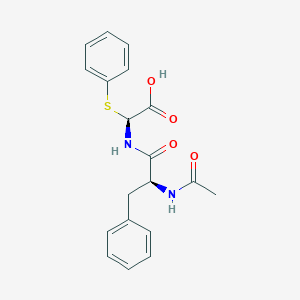

Ac-Phe-Thiaphe-OH

Description

Properties

IUPAC Name |

(2S)-2-[[(2S)-2-acetamido-3-phenylpropanoyl]amino]-2-phenylsulfanylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O4S/c1-13(22)20-16(12-14-8-4-2-5-9-14)17(23)21-18(19(24)25)26-15-10-6-3-7-11-15/h2-11,16,18H,12H2,1H3,(H,20,22)(H,21,23)(H,24,25)/t16-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIRMREOJJGMRIJ-WMZOPIPTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(=O)O)SC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@H](C(=O)O)SC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00148774 | |

| Record name | N-Acetylphenylalanyl-3-thiaphenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00148774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108906-59-8 | |

| Record name | N-Acetylphenylalanyl-3-thiaphenylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108906598 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Acetylphenylalanyl-3-thiaphenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00148774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acetyl-L-phenylalanyl-L-3-thiaphenylalanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Ac-Phe-Thiaphe-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of N-acetyl-L-phenylalanyl-L-thiophenylalanine (Ac-Phe-Thiaphe-OH), a dipeptide mimetic substrate for carboxypeptidase A. The methodologies outlined below are based on established principles of solid-phase peptide synthesis and chromatographic purification techniques, offering a practical framework for its preparation in a laboratory setting.

Introduction

This compound is a synthetic dipeptide with a molecular weight of 372.45 g/mol and the chemical formula C19H20N2O4S[1]. It serves as a valuable tool in biochemical assays, particularly in the study of carboxypeptidase A activity. The incorporation of thiophenylalanine, an analog of phenylalanine where the phenyl ring is replaced by a thiophene ring, can offer unique chemical properties and interactions within enzyme active sites. This guide details a robust methodology for its chemical synthesis and subsequent purification to achieve a high degree of purity suitable for research applications.

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through solid-phase peptide synthesis (SPPS) utilizing the Fmoc (9-fluorenylmethyloxycarbonyl) protection strategy. This approach allows for the stepwise addition of amino acids on a solid support, facilitating the purification process by simple filtration after each reaction step.

Experimental Protocol: Solid-Phase Synthesis

A plausible synthetic route involves the use of a pre-loaded Fmoc-Thiaphe-Wang resin. The synthesis proceeds with the deprotection of the Fmoc group, followed by the coupling of Fmoc-Phe-OH, and subsequent N-terminal acetylation before cleavage from the resin.

Table 1: Reagents and Materials for Solid-Phase Synthesis

| Reagent/Material | Purpose |

| Fmoc-Thiaphe-Wang Resin | Solid support and first amino acid |

| Piperidine (20% in DMF) | Fmoc deprotection |

| Fmoc-Phe-OH | Second amino acid |

| HBTU/HOBt | Coupling activators |

| DIPEA | Activation base |

| Acetic Anhydride | N-terminal acetylation |

| DMF (N,N-Dimethylformamide) | Solvent |

| DCM (Dichloromethane) | Solvent/Washing |

| TFA/TIS/H2O (95:2.5:2.5) | Cleavage cocktail |

Detailed Synthesis Steps:

-

Resin Swelling: The Fmoc-Thiaphe-Wang resin is swelled in DMF for 30 minutes.

-

Fmoc Deprotection: The resin is treated with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group from the Thiaphenylalanine residue. The resin is then washed thoroughly with DMF and DCM.

-

Phenylalanine Coupling: Fmoc-Phe-OH is pre-activated with HBTU/HOBt and DIPEA in DMF and then added to the deprotected resin. The coupling reaction is allowed to proceed for 2 hours. The completion of the reaction can be monitored by a Kaiser test. The resin is then washed with DMF and DCM.

-

Fmoc Deprotection: The Fmoc group from the newly coupled Phenylalanine is removed using 20% piperidine in DMF as described in step 2.

-

N-terminal Acetylation: The deprotected N-terminus of the dipeptide is acetylated using a solution of acetic anhydride and DIPEA in DMF for 1 hour.

-

Cleavage and Deprotection: The synthesized peptide is cleaved from the resin, and the side-chain protecting groups are removed by treating the resin with a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5) for 2-3 hours.

-

Peptide Precipitation: The cleaved peptide is precipitated in cold diethyl ether, centrifuged, and the resulting pellet is washed with cold ether to remove scavengers and by-products.

-

Drying: The crude peptide pellet is dried under vacuum.

Synthesis Workflow Diagram

Caption: Solid-phase synthesis workflow for this compound.

Purification of this compound

The crude this compound is purified using reverse-phase high-performance liquid chromatography (RP-HPLC) to achieve high purity (>95%).

Experimental Protocol: RP-HPLC Purification

Table 2: RP-HPLC Purification Parameters

| Parameter | Specification |

| Column | C18 silica column (e.g., 250 x 10 mm, 5 µm particle size) |

| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |

| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |

| Gradient | 10-60% B over 30 minutes |

| Flow Rate | 4 mL/min |

| Detection | UV at 220 nm and 254 nm |

Detailed Purification Steps:

-

Sample Preparation: The crude peptide is dissolved in a minimal amount of a suitable solvent, such as a mixture of water and acetonitrile.

-

HPLC Separation: The dissolved crude peptide is injected onto the C18 column. The gradient of acetonitrile is used to elute the peptide from the column.

-

Fraction Collection: Fractions are collected based on the UV chromatogram peaks. The peak corresponding to the desired product is collected.

-

Purity Analysis: The purity of the collected fractions is analyzed by analytical RP-HPLC.

-

Lyophilization: The pure fractions are pooled and lyophilized to obtain the final product as a white, fluffy powder.

Purification and Analysis Workflow Diagram

Caption: Purification and analysis workflow for this compound.

Characterization

The identity and purity of the final product should be confirmed by analytical techniques such as:

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.

-

Analytical RP-HPLC: To determine the final purity.

Table 3: Expected Synthesis and Purification Results

| Parameter | Expected Value |

| Crude Yield | 70-85% |

| Purity after HPLC | >95%[1] |

| Final Yield after Purification | 30-50% |

| Appearance | White to off-white lyophilized powder |

| Storage | Shipped at 4°C. Store at -20°C for one year[1]. |

Conclusion

The synthesis and purification of this compound can be reliably performed using the methodologies described in this guide. The combination of Fmoc-based solid-phase peptide synthesis and RP-HPLC purification provides a robust pathway to obtaining this valuable dipeptide mimetic in high purity for research and development applications. Careful execution of each step and diligent in-process monitoring are key to achieving successful outcomes.

References

An In-depth Technical Guide to Ac-Phe-Thiaphe-OH: Properties, and Applications in Carboxypeptidase A Assays

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of N-Acetyl-L-phenylalanyl-L-3-thiaphenylalanine (Ac-Phe-Thiaphe-OH). This chromogenic dipeptide mimetic is a key substrate for the sensitive and specific assay of Carboxypeptidase A (CPA) activity. This document details its known physicochemical properties, provides a detailed experimental protocol for its use in enzymatic assays, and includes visualizations of its structure and the experimental workflow.

Introduction

N-Acetyl-L-phenylalanyl-L-3-thiaphenylalanine, commonly abbreviated as this compound, is a synthetic dipeptide analog that serves as a highly specific substrate for metallocarboxypeptidases, particularly Carboxypeptidase A (CPA). Its unique structure, incorporating a thiophene ring in place of the phenyl ring of a second phenylalanine residue, allows for a convenient colorimetric assay of CPA activity. Upon enzymatic cleavage of the peptide bond, a thiol-containing product is released, which can be detected using reagents such as 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB), resulting in a measurable color change. This property makes this compound an invaluable tool in enzyme kinetics, inhibitor screening, and diagnostic assays related to CPA activity.

Chemical Properties and Structure

This compound is a modified dipeptide with a molecular formula of C19H20N2O4S and a molecular weight of 372.45 g/mol .[1] Its structure consists of an N-terminally acetylated L-phenylalanine residue linked to an L-3-thiaphenylalanine residue. The thiaphenylalanine contains a thiophene ring, which is the key to its utility in chromogenic assays.

Physicochemical Data

While detailed experimental data on the physical properties of this compound are not extensively published, the following table summarizes the available information. For comparison, data for the related compound N-Acetyl-L-phenylalanine is also included.

| Property | This compound | N-Acetyl-L-phenylalanine |

| Molecular Formula | C19H20N2O4S | C11H13NO3 |

| Molecular Weight | 372.45 g/mol [1] | 207.23 g/mol |

| CAS Number | 108906-59-8 | 2018-61-3 |

| Appearance | Not specified (likely a solid) | White to off-white fine crystalline powder or needles |

| Melting Point | Not specified | 171-173 °C |

| Solubility | Soluble in DMSO (e.g., 10 mM stock) | Soluble in methanol, acetone, and ethanol (20 mg/ml) |

| Purity | > 95%[1] | ≥98.5 to ≤101.5% |

| Storage | Shipped at 4°C. Store at -20°C for one year.[1] | Sealed in dry, Room Temperature |

Chemical Structure

The chemical structure of this compound is visualized in the diagram below.

Caption: Chemical structure of this compound.

Experimental Protocols

This compound is primarily used as a chromogenic substrate for measuring the enzymatic activity of Carboxypeptidase A1 (CPA1) and Carboxypeptidase A4 (CPA4). The following is a detailed protocol adapted from procedures provided by R&D Systems and Novus Biologicals.

Enzymatic Assay for Carboxypeptidase A1/A4 Activity

This protocol outlines the materials and steps required to measure CPA1/A4 activity using this compound.

Materials:

-

Assay Buffer: 50 mM Tris, 0.15 M NaCl, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5.

-

Recombinant Human Carboxypeptidase A1 (rhCPA1) or A4 (rhCPA4).

-

Trypsin (for activation of pro-CPA).

-

Substrate Stock Solution: 10 mM this compound in DMSO.

-

DTNB Stock Solution: 10 mM 5,5'-dithio-bis(2-nitrobenzoic acid) in DMSO.

-

96-well clear microplate.

-

Microplate reader capable of measuring absorbance at 405 nm in kinetic mode.

Procedure:

-

Activation of Pro-CPA (if necessary):

-

Dilute the pro-rhCPA1/A4 to 100 µg/mL with 1.0 µg/mL Trypsin in the Assay Buffer.

-

Incubate at room temperature for 60 minutes to activate the enzyme.

-

Dilute the now active rhCPA1/A4 to a working concentration of 0.2 µg/mL in the Assay Buffer.

-

-

Preparation of Substrate/DTNB Mixture:

-

Combine equal volumes of the 10 mM Substrate Stock Solution and the 10 mM DTNB Stock Solution.

-

Dilute this mixture with Assay Buffer to a final concentration of 200 µM this compound and 200 µM DTNB. Prepare this mixture immediately before use.

-

-

Enzymatic Reaction:

-

Load 50 µL of the 0.2 µg/mL active rhCPA1/A4 solution into the wells of a clear microplate.

-

Include a substrate blank control by adding 50 µL of Assay Buffer to separate wells.

-

Initiate the reaction by adding 50 µL of the 200 µM Substrate/DTNB mixture to all wells.

-

-

Data Acquisition:

-

Immediately place the microplate in a plate reader and measure the absorbance at 405 nm in kinetic mode for 5 minutes.

-

-

Calculation of Specific Activity:

-

The specific activity (pmol/min/µg) can be calculated using the following formula:

-

The extinction coefficient for the TNB²⁻ anion produced in the reaction with DTNB is 14,150 M⁻¹cm⁻¹.

-

Experimental Workflow

The following diagram illustrates the workflow for the enzymatic assay.

Caption: Workflow for Carboxypeptidase A enzymatic assay.

Synthesis

General Peptide Synthesis Workflow

Caption: A plausible synthetic route for this compound.

Biological Activity and Applications

The primary application of this compound is as a laboratory reagent for the study of Carboxypeptidase A.

-

Enzyme Kinetics: It is used to determine the kinetic parameters (Kₘ and kₖₐₜ) of CPA enzymes. For Carboxypeptidase A, the hydrolysis of this compound has been reported to have a Kₘ of 0.22 mM and a kₖₐₜ of 6720 min⁻¹.

-

Inhibitor Screening: This substrate is employed in high-throughput screening assays to identify and characterize inhibitors of Carboxypeptidase A.

-

Proteomics and Molecular Biology: It is utilized in various research areas to detect and quantify CPA activity in biological samples.[2]

-

Diagnostic Research: There is research into the use of this compound-based assays for the direct determination of Carboxypeptidase A in serum, which may have applications in diagnosing pancreatic conditions.

As a synthetic substrate, this compound is not known to have any direct signaling pathway involvement or in vivo therapeutic applications. Its function is confined to in vitro and ex vivo analytical assays.

Conclusion

This compound is a well-established and valuable tool for researchers in biochemistry, drug discovery, and diagnostics. Its specific cleavage by Carboxypeptidase A and the subsequent chromogenic reaction provide a robust and sensitive method for quantifying the activity of this important enzyme. While detailed physicochemical data are limited, the available information on its structure and its application in well-defined experimental protocols underscores its utility in the laboratory. Further research to fully characterize its physical properties would be beneficial to the scientific community.

References

An In-depth Technical Guide on the Mechanism of Action of Ac-Phe-Thiaphe-OH on Carboxypeptidase A

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Carboxypeptidase A

Carboxypeptidase A (CPA), a zinc-containing metalloexopeptidase, is a critical digestive enzyme synthesized in the pancreas as an inactive zymogen, procarboxypeptidase A.[1] Upon activation by trypsin, CPA catalyzes the hydrolysis of the C-terminal peptide bond of proteins and peptides, demonstrating a preference for residues with aromatic or bulky aliphatic side chains.[1] The active site of CPA features a catalytic zinc (Zn²⁺) ion coordinated by amino acid residues and a water molecule. This metal ion is essential for the enzyme's catalytic activity.[1]

The catalytic mechanism of CPA is a subject of extensive study, with the promoted-water pathway being a widely accepted model. In this mechanism, the zinc-bound water molecule is activated to act as a nucleophile, attacking the carbonyl carbon of the scissile peptide bond of the substrate.[2][3] Key amino acid residues within the active site, such as Glu-270 and Arg-127, play crucial roles in catalysis and substrate binding.[2][4]

Ac-Phe-Thiaphe-OH: A Dipeptide Mimetic Substrate

This compound, or N-Acetyl-L-phenylalanyl-L-3-thiaphenylalanine, is a modified dipeptide that serves as a substrate for Carboxypeptidase A. The N-acetylation of the phenylalanine residue protects the N-terminus, a feature known to enhance the rate of hydrolysis by CPA for some dipeptide substrates.[1] The presence of a phenylalanine residue at the P1' position (the C-terminal residue to be cleaved) aligns with CPA's preference for aromatic side chains. The thiaphenylalanine at the P1 position introduces a sulfur atom in the phenylpropanoid side chain, which can be used to probe the steric and electronic requirements of the S1 subsite of the enzyme.

Proposed Mechanism of Action of this compound on Carboxypeptidase A

The hydrolysis of this compound by Carboxypeptidase A is proposed to follow the general promoted-water catalytic mechanism. The process can be broken down into the following key steps:

-

Substrate Binding: this compound binds to the active site of CPA. The C-terminal carboxylate group of the thiaphenylalanine residue forms an ionic interaction with the positively charged Arg-145. The aromatic side chain of the C-terminal residue fits into the S1' hydrophobic pocket of the enzyme. The carbonyl oxygen of the scissile peptide bond displaces the water molecule coordinated to the catalytic Zn²⁺ ion.

-

Catalysis:

-

Nucleophilic Attack: The carboxylate of Glu-270 acts as a general base, abstracting a proton from the zinc-bound water molecule, thereby activating it into a potent nucleophile (hydroxide ion). This hydroxide ion then attacks the carbonyl carbon of the peptide bond between the phenylalanine and thiaphenylalanine residues of the substrate.[2][4]

-

Tetrahedral Intermediate Formation: This nucleophilic attack results in the formation of a transient, negatively charged tetrahedral intermediate. This intermediate is stabilized by coordination to the positively charged Zn²⁺ ion and hydrogen bonding with the guanidinium group of Arg-127.[4]

-

Peptide Bond Cleavage: The intermediate collapses, leading to the cleavage of the peptide bond. Glu-270, now acting as a general acid, donates a proton to the nitrogen atom of the leaving group (the N-terminus of thiaphenylalanine), facilitating its departure.

-

-

Product Release: The cleaved products, N-acetyl-L-phenylalanine and L-3-thiaphenylalanine, are released from the active site, and the enzyme is regenerated for another catalytic cycle.

The logical relationship of the proposed mechanism is depicted in the following diagram:

References

Ac-Phe-Thiaphe-OH stability and solubility profile

An In-depth Technical Guide on the Core Stability and Solubility Profile of Ac-Phe-Thiaphe-OH

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Specific experimental data for the stability and solubility of this compound is not extensively available in the public domain. This guide provides a comprehensive theoretical profile based on its chemical structure and established principles for similar peptidomimetics. It also includes detailed, generalized experimental protocols for determining these properties.

Introduction to this compound

N-Acetyl-L-Phenylalanyl-L-3-Thiaphenylalanine (this compound) is a dipeptide mimetic. Its structure consists of an N-terminally acetylated Phenylalanine (Phe) residue linked to a Thiaphenylalanine (Thiaphe) residue with a C-terminal carboxylic acid. Thiaphenylalanine is a non-proteinogenic amino acid where the phenyl ring of phenylalanine is replaced by a thiophene ring. This modification can significantly influence the peptide's conformation, receptor binding, and metabolic stability. One known application is as a substrate for Carboxypeptidase A[1].

Chemical Structure:

-

Ac: Acetyl group (CH₃CO-)

-

Phe: L-Phenylalanine

-

Thiaphe: L-3-Thiaphenylalanine (β-(2-thienyl)-L-alanine)[2]

-

-OH: C-terminal carboxylic acid

Predicted Physicochemical Properties

The physicochemical properties of this compound are predicted based on its constituent parts. The N-terminal acetylation removes the positive charge of the N-terminal amine, while the C-terminal carboxyl group is ionizable.[3] The presence of two aromatic side chains (phenyl and thienyl) suggests a predominantly hydrophobic character.[4][5]

Predicted Solubility Profile

The solubility of this compound is expected to be limited in neutral aqueous solutions due to its hydrophobic nature, conferred by the phenylalanine and thiaphenylalanine residues.[4][5]

-

Aqueous Solubility: Low solubility is predicted at neutral pH. Solubility is expected to increase significantly at basic pH (>8), where the C-terminal carboxylic acid (-COOH) deprotonates to the more soluble carboxylate form (-COO⁻).[6][7]

-

Organic Solvents: The peptide is likely to be soluble in polar organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and to a lesser extent, acetonitrile or methanol.[4][7] For biological assays, a common practice is to dissolve the peptide in a minimal amount of DMSO and then dilute it with the aqueous buffer.[5][8]

Table 1: Predicted Solubility of this compound

| Solvent System | Predicted Solubility | Rationale |

| Water (pH 7.0) | Low | Predominantly hydrophobic structure with a neutral overall charge. |

| Phosphate Buffered Saline (PBS, pH 7.4) | Low to Moderate | Similar to water, but salts may slightly influence solubility. |

| Basic Buffer (e.g., pH 9.0) | High | The C-terminal carboxylic acid is deprotonated, increasing polarity and solubility.[6][9] |

| Acidic Buffer (e.g., pH 3.0) | Low | The C-terminal remains protonated; no significant charge is introduced. |

| DMSO, DMF | High | Polar aprotic solvents capable of solvating the hydrophobic peptide structure.[4][5] |

Predicted Stability Profile

The stability of this compound is influenced by its susceptibility to chemical and enzymatic degradation.[10][11]

-

Chemical Stability: The primary site for non-enzymatic chemical degradation is the peptide bond between Phe and Thiaphe, which can undergo hydrolysis, especially at extreme pH values and elevated temperatures.[11][12] N-terminal acetylation prevents the formation of diketopiperazine, a common degradation pathway for dipeptides.[11]

-

Enzymatic Stability: The N-terminal acetyl group provides protection against degradation by aminopeptidases.[13] However, as a known substrate for Carboxypeptidase A, the peptide is expected to be cleaved by carboxypeptidases, which hydrolyze the peptide bond from the C-terminal end.[1][12] The presence of the non-natural amino acid Thiaphenylalanine may slow the rate of cleavage by other proteases compared to natural dipeptides.[13]

Table 2: Predicted Stability of this compound

| Condition | Potential Degradation Pathway | Predicted Stability |

| Lyophilized Powder (-20°C) | Minimal degradation | High (stable for over a year)[1] |

| Aqueous Solution (pH 7.4, 37°C) | Peptide bond hydrolysis | Moderate |

| Acidic Conditions (pH < 3) | Acid-catalyzed hydrolysis of the peptide bond | Low to Moderate |

| Basic Conditions (pH > 8) | Base-catalyzed hydrolysis of the peptide bond | Low to Moderate |

| Presence of Aminopeptidases | N-terminal cleavage | High (protected by Acetyl group) |

| Presence of Carboxypeptidases | C-terminal cleavage of Thiaphe | Low (known substrate) |

| Presence of Plasma/Serum | Enzymatic degradation by various proteases | Low to Moderate[14][15][16] |

Experimental Protocols

The following sections describe generalized protocols for the experimental determination of the solubility and stability of this compound.

Solubility Determination Protocol (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a given solvent.

-

Preparation: Add an excess amount of lyophilized this compound powder to a known volume of the desired solvent (e.g., water, PBS, pH-adjusted buffers) in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. Sonication can be used initially to aid dispersion.[4]

-

Separation: Centrifuge the samples at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.[4][5]

-

Quantification: Carefully remove an aliquot of the supernatant and dilute it with an appropriate mobile phase. Analyze the concentration of the dissolved peptide using a validated analytical method, typically Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection (at 214 nm and 280 nm).[17][18]

-

Calculation: Determine the solubility by comparing the measured concentration against a standard curve of known concentrations of this compound.

Stability Assessment Protocol

This protocol assesses the degradation of the peptide over time under various conditions.

-

Stock Solution Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or aqueous buffer if sufficiently soluble) at a known concentration (e.g., 1 mg/mL).

-

Incubation: Dilute the stock solution into different test buffers (e.g., buffers at pH 3, 7.4, and 9; human plasma or serum) to a final concentration (e.g., 100 µg/mL). Incubate these solutions at a controlled temperature (e.g., 37°C).

-

Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each test solution.

-

Reaction Quenching (for enzymatic assays): For samples in plasma or serum, immediately stop the enzymatic reaction by adding an equal volume of a precipitation agent like cold acetonitrile containing 0.1% trifluoroacetic acid (TFA) or by strong acid precipitation.[14] Centrifuge to remove precipitated proteins.

-

Analysis: Analyze the supernatant from each time point by RP-HPLC. The percentage of intact this compound remaining is determined by measuring the peak area of the parent peptide relative to its peak area at time zero.[15]

-

Half-Life Calculation: Plot the percentage of intact peptide remaining versus time. Calculate the half-life (t½) from the degradation curve, often by fitting the data to a first-order decay model.[14]

Potential Degradation Pathways and Biological Interactions

The primary enzymatic degradation pathway for this compound is expected to be cleavage by carboxypeptidases.

Conclusion

This compound is a hydrophobic dipeptide mimetic with predicted low aqueous solubility at neutral pH and susceptibility to carboxypeptidase-mediated degradation. Its N-terminal acetyl group should confer stability against aminopeptidases. The provided protocols offer a robust framework for experimentally verifying its solubility and stability profiles, which is essential for its application in drug development and biochemical research. The use of organic co-solvents and formulation strategies may be necessary to overcome its solubility limitations for in vitro and in vivo studies.

References

- 1. peptidepharma.com [peptidepharma.com]

- 2. 2-Thienylalanine | C7H9NO2S | CID 91444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Human Metabolome Database: Showing metabocard for N-Acetyl-L-phenylalanine (HMDB0000512) [hmdb.ca]

- 4. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]

- 5. jpt.com [jpt.com]

- 6. biobasic.com [biobasic.com]

- 7. bachem.com [bachem.com]

- 8. genscript.com [genscript.com]

- 9. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]

- 10. testinglab.com [testinglab.com]

- 11. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]

- 12. In vivo degradation forms, anti-degradation strategies, and clinical applications of therapeutic peptides in non-infectious chronic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Serum Stability of Peptides | Springer Nature Experiments [experiments.springernature.com]

- 17. biovera.com.au [biovera.com.au]

- 18. phmethods.net [phmethods.net]

Ac-Phe-Thiaphe-OH as a Carboxypeptidase A Substrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-Acetyl-L-phenylalanyl-L-3-thiaphenylalanine (Ac-Phe-Thiaphe-OH), a chromogenic substrate for Carboxypeptidase A (CPA). This document details the kinetic parameters of this substrate, a comprehensive experimental protocol for its use in CPA activity assays, and a visualization of the experimental workflow.

Introduction

Carboxypeptidase A (EC 3.4.17.1) is a zinc-containing metalloprotease that catalyzes the hydrolysis of C-terminal peptide bonds, preferentially cleaving residues with aromatic or branched aliphatic side chains. The study of its enzymatic activity is crucial in various fields, including biochemistry, drug discovery, and clinical diagnostics. This compound has been identified as a specific and efficient substrate for CPA, enabling a direct and continuous colorimetric assay of its activity. The hydrolysis of the peptide bond in this compound by CPA releases a thiophenol product, which can be readily detected, providing a quantitative measure of enzyme activity.

Quantitative Data: Kinetic Parameters

The enzymatic hydrolysis of this compound by bovine pancreatic Carboxypeptidase A conforms to Michaelis-Menten kinetics. The key kinetic constants for this interaction have been determined and are summarized in the table below.

| Parameter | Value | Conditions |

| Michaelis Constant (KM) | 0.22 mM | 22°C |

| Catalytic Constant (kcat) | 6720 min-1 | 22°C |

Experimental Protocol: Carboxypeptidase A Activity Assay

This section details the methodology for determining Carboxypeptidase A activity using this compound as a substrate. The assay is based on the spectrophotometric detection of the thiophenol released upon substrate hydrolysis, which reacts with Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid), DTNB) to produce a yellow-colored product, 2-nitro-5-thiobenzoate (TNB), which absorbs light at 410 nm.[1]

Materials:

-

Carboxypeptidase A (from bovine pancreas)

-

This compound (substrate)

-

Ellman's Reagent (DTNB)

-

Tris-HCl buffer

-

Sodium chloride

-

Spectrophotometer (capable of measuring absorbance at 410 nm)

-

Cuvettes or 96-well microplates

Procedure:

-

Reagent Preparation:

-

Assay Buffer: Prepare a Tris-HCl buffer (e.g., 50 mM, pH 7.5) containing NaCl (e.g., 100 mM).

-

Substrate Stock Solution: Dissolve this compound in a minimal amount of a suitable organic solvent (e.g., DMSO) and then dilute with the assay buffer to the desired concentration.

-

DTNB Stock Solution: Prepare a stock solution of Ellman's reagent in the assay buffer.

-

Enzyme Solution: Prepare a stock solution of Carboxypeptidase A in a suitable buffer and store on ice. Immediately before use, dilute the enzyme to the desired final concentration in the assay buffer.

-

-

Assay Setup:

-

The reaction can be performed in standard spectrophotometer cuvettes or in a 96-well plate format for higher throughput.

-

For a standard 1 mL cuvette assay, combine the assay buffer, substrate solution, and DTNB solution.

-

Prepare a blank control containing all components except the enzyme solution.

-

-

Enzymatic Reaction and Measurement:

-

Equilibrate the reaction mixture (buffer, substrate, DTNB) to the desired temperature (e.g., 25°C or 37°C) in the spectrophotometer.

-

Initiate the reaction by adding the diluted Carboxypeptidase A solution to the reaction mixture.

-

Immediately begin monitoring the increase in absorbance at 410 nm over time. Record the absorbance at regular intervals (e.g., every 30 seconds) for a set period (e.g., 5-10 minutes).

-

-

Data Analysis:

-

Plot the absorbance at 410 nm against time.

-

Determine the initial reaction velocity (V₀) from the linear portion of the curve.

-

The concentration of the product (TNB) can be calculated using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹ at 410 nm), b is the path length of the cuvette, and c is the concentration.

-

The enzymatic activity can then be calculated and expressed in standard units (e.g., µmol of product formed per minute per mg of enzyme).

-

Visualizations

Experimental Workflow for Carboxypeptidase A Assay

Caption: Workflow for the Carboxypeptidase A activity assay using this compound.

Catalytic Mechanism of Carboxypeptidase A

Caption: Simplified mechanism of this compound hydrolysis by Carboxypeptidase A.

References

Ac-Phe-Thiaphe-OH: A Comprehensive Technical Guide for Enzyme Kinetics Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-Phe-Thiaphe-OH, or N-Acetyl-L-Phenylalanyl-L-3-Thiaphenylalanine, is a synthetic dipeptide mimetic that serves as a valuable tool in the field of enzyme kinetics, particularly for the study of metalloenzymes such as Carboxypeptidase A (CPA). This technical guide provides an in-depth overview of its application in basic research, including protocols for its synthesis and use in enzymatic assays, and a framework for data analysis.

Core Concepts: this compound as a Substrate for Carboxypeptidase A

Carboxypeptidase A is a zinc-containing exopeptidase that catalyzes the hydrolysis of the C-terminal peptide bond of proteins and peptides. The enzyme exhibits a preference for substrates with bulky aromatic or branched aliphatic side chains at the C-terminus. This compound is designed to mimic natural substrates of CPA, with the introduction of a sulfur atom in the phenyl ring of the C-terminal residue (Thiaphenylalanine). This modification allows for the investigation of enzyme-substrate interactions and the impact of subtle electronic and steric changes on catalytic activity.

Data Presentation: Quantitative Analysis of Enzyme Kinetics

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₉H₂₀N₂O₄S |

| Molecular Weight | 372.45 g/mol |

| Appearance | White to off-white solid |

| Purity (typical) | >95% |

| Solubility | Soluble in DMSO, DMF, and aqueous buffers |

| Storage | Store at -20°C for long-term stability |

Table 2: Kinetic Parameters of Carboxypeptidase A with Various Substrates (for comparison)

| Substrate | Kₘ (mM) | k꜀ₐₜ (s⁻¹) | k꜀ₐₜ/Kₘ (M⁻¹s⁻¹) |

| Hippuryl-L-phenylalanine | 0.5 - 1.0 | 50 - 100 | 5 x 10⁴ - 2 x 10⁵ |

| Benzoylglycyl-L-phenylalanine | 0.1 - 0.5 | 100 - 200 | 2 x 10⁵ - 2 x 10⁶ |

| Carbobenzoxyglycyl-L-phenylalanine | 0.05 - 0.2 | 150 - 300 | 7.5 x 10⁵ - 6 x 10⁶ |

| This compound | To be determined | To be determined | To be determined |

Experimental Protocols

Synthesis of this compound

1. Synthesis of L-3-Thiaphenylalanine:

The synthesis of L-3-thiaphenylalanine is a multi-step process that can be achieved through various organic synthesis routes. One potential approach involves the use of a protected serine derivative as a chiral starting material, followed by the introduction of the thienyl group. A detailed protocol would require extensive methodological development and is beyond the scope of this guide. Researchers should consult advanced organic synthesis literature for specific procedures for the synthesis of unnatural amino acids.

2. Peptide Coupling:

Once L-3-thiaphenylalanine is obtained, it can be coupled with N-acetyl-L-phenylalanine using standard peptide coupling reagents.

Materials:

-

N-acetyl-L-phenylalanine

-

L-3-thiaphenylalanine

-

Coupling agents (e.g., HATU, HBTU, or DCC/HOBt)

-

Base (e.g., DIPEA or NMM)

-

Anhydrous solvent (e.g., DMF or DCM)

-

Reagents for workup and purification (e.g., ethyl acetate, sodium bicarbonate, hydrochloric acid, silica gel for chromatography)

Procedure:

-

Dissolve N-acetyl-L-phenylalanine and L-3-thiaphenylalanine in the anhydrous solvent.

-

Add the coupling agent and the base to the reaction mixture.

-

Stir the reaction at room temperature for several hours to overnight, monitoring the progress by thin-layer chromatography (TLC) or LC-MS.

-

Upon completion, quench the reaction and perform an aqueous workup to remove excess reagents and byproducts.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

-

Characterize the final product by NMR and mass spectrometry to confirm its identity and purity.

Enzyme Kinetics Assay of Carboxypeptidase A with this compound

This protocol is adapted from standard procedures for assaying Carboxypeptidase A activity using synthetic substrates.

Materials:

-

Carboxypeptidase A (bovine pancreas)

-

This compound (substrate)

-

Tris-HCl buffer (e.g., 50 mM, pH 7.5)

-

Spectrophotometer capable of measuring absorbance in the UV range

-

Quartz cuvettes

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of Carboxypeptidase A in cold, deionized water. The final concentration in the assay will typically be in the nanomolar range.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in the assay buffer to create a series of substrate concentrations (e.g., ranging from 0.1 to 10 times the expected Kₘ).

-

-

Enzyme Activity Measurement:

-

Set the spectrophotometer to a wavelength where the product of the hydrolysis of this compound (N-acetyl-L-phenylalanine and L-3-thiaphenylalanine) shows a change in absorbance compared to the substrate. This may require initial spectral scans to determine the optimal wavelength.

-

Equilibrate the Tris-HCl buffer and substrate solution to the desired temperature (e.g., 25°C or 37°C) in a quartz cuvette.

-

Initiate the reaction by adding a small volume of the Carboxypeptidase A solution to the cuvette.

-

Immediately start recording the change in absorbance over time.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance versus time plot.

-

Plot the initial velocities against the corresponding substrate concentrations.

-

Fit the data to the Michaelis-Menten equation (v₀ = (Vₘₐₓ * [S]) / (Kₘ + [S])) using non-linear regression analysis to determine the kinetic parameters Vₘₐₓ and Kₘ.

-

Calculate the catalytic constant (k꜀ₐₜ) from the equation k꜀ₐₜ = Vₘₐₓ / [E], where [E] is the enzyme concentration.

-

Determine the catalytic efficiency (k꜀ₐₜ/Kₘ).

-

Visualizations

Experimental Workflow for Enzyme Kinetics

Caption: Workflow for determining the kinetic parameters of Carboxypeptidase A with this compound.

Proposed Synthetic Pathway for this compound

Caption: A proposed synthetic pathway for the preparation of this compound.

Conclusion

This compound is a specialized substrate for investigating the enzyme kinetics of Carboxypeptidase A. While specific kinetic data for this compound is not widely published, the experimental protocols provided in this guide offer a clear path for researchers to determine these parameters. The structured tables and visualizations are intended to aid in the clear presentation and understanding of the experimental design and results. The use of this compound in enzyme kinetics studies can provide valuable insights into the structure-function relationships of metalloproteases and aid in the rational design of novel inhibitors for therapeutic applications.

The Role of Ac-Phe-Thiaphe-OH in Proteomics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of proteomics, the development and application of specific chemical tools are paramount for elucidating enzyme function and its role in biological pathways. Ac-Phe-Thiaphe-OH, or N-Acetyl-L-Phenylalanyl-L-3-Thiaphenylalanine, has emerged as a valuable dipeptide mimetic substrate, primarily for the study of Carboxypeptidase A (CPA). This technical guide provides an in-depth overview of this compound, its biochemical properties, and its application in proteomics and drug discovery.

This compound is a synthetic peptide that serves as a specific substrate for Carboxypeptidase A.[1][2] The incorporation of a thiophenylalanine residue allows for a convenient colorimetric assay to monitor its hydrolysis. This makes it a useful tool for high-throughput screening of CPA inhibitors and for studying the enzyme's activity in various biological samples. Its application extends to proteomics, enzyme kinetics, molecular biology, and biochemical research.[3]

Core Properties and Quantitative Data

The hydrolysis of this compound by Carboxypeptidase A follows Michaelis-Menten kinetics.[1][4][5] The key kinetic parameters have been determined and are summarized in the table below.

| Parameter | Value | Conditions |

| K_M | 0.22 mM | 22°C |

| k_cat | 6720 min⁻¹ | 22°C |

Table 1: Michaelis-Menten kinetic parameters for the hydrolysis of this compound by Carboxypeptidase A.[1][4][5]

Experimental Protocols

A widely used method for measuring Carboxypeptidase A activity utilizing this compound is a colorimetric assay. This assay is based on the detection of the thiophenol released upon cleavage of the peptide bond by CPA. Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid), DTNB) is used to quantify the free thiol, which produces a yellow-colored product that can be measured spectrophotometrically.

Protocol: Colorimetric Assay for Carboxypeptidase A Activity

Materials:

-

This compound substrate

-

Carboxypeptidase A (or sample containing the enzyme)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

DTNB (Ellman's reagent) solution (e.g., 10 mM in assay buffer)

-

Microplate reader or spectrophotometer

-

96-well microplate

Procedure:

-

Prepare Reagents:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute to the desired working concentration in Assay Buffer.

-

Prepare a working solution of DTNB in Assay Buffer.

-

Prepare a solution of Carboxypeptidase A or the biological sample to be tested in Assay Buffer.

-

-

Assay Setup:

-

To each well of a 96-well plate, add the sample containing Carboxypeptidase A.

-

Include appropriate controls, such as a blank with no enzyme and a positive control with a known amount of pure Carboxypeptidase A.

-

-

Initiate the Reaction:

-

Add the this compound substrate solution to each well to start the enzymatic reaction.

-

-

Incubation:

-

Incubate the plate at a controlled temperature (e.g., 22°C or 37°C) for a specific period.

-

-

Detection:

-

Add the DTNB solution to each well. The reaction between the released thiophenol and DTNB will produce a yellow product (2-nitro-5-thiobenzoate).

-

-

Measurement:

-

Measure the absorbance of the yellow product at a wavelength of 405-412 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of the reaction by monitoring the change in absorbance over time. The activity of Carboxypeptidase A in the sample can be determined from the rate of substrate hydrolysis.

-

Visualizations

Signaling Pathway and Proteolytic Action

The following diagram illustrates the general mechanism of Carboxypeptidase A acting on a C-terminal amino acid of a peptide substrate, exemplified by this compound. The enzyme cleaves the peptide bond, releasing the terminal amino acid (in this case, Thiaphenylalanine). This proteolytic activity can be a key step in various biological pathways, including protein maturation and degradation.

Caption: Action of Carboxypeptidase A on this compound.

Experimental Workflow

The diagram below outlines the typical experimental workflow for assessing Carboxypeptidase A activity using this compound and a colorimetric assay. This workflow is applicable for screening potential inhibitors or quantifying enzyme activity in biological samples.

Caption: Workflow for Carboxypeptidase A activity assay.

Role in Proteomics and Drug Development

The primary role of this compound in proteomics is as a specific and convenient tool for studying the activity of Carboxypeptidase A. This has several implications:

-

Enzyme Characterization: It allows for the detailed kinetic characterization of different isoforms of Carboxypeptidase A and the study of their substrate specificity.

-

Inhibitor Screening: The straightforward colorimetric assay is well-suited for high-throughput screening of chemical libraries to identify novel inhibitors of Carboxypeptidase A. Such inhibitors could have therapeutic potential in various diseases where CPA activity is dysregulated.

-

Diagnostic Applications: Assays utilizing this compound have been developed for the direct determination of Carboxypeptidase A in serum, which can be a useful biomarker for certain pathologies.[1][2]

-

Probing Proteolytic Events: By providing a means to quantify a specific peptidase activity, this compound can help researchers understand the role of Carboxypeptidase A in complex biological processes, such as protein processing and degradation, within the broader context of the proteome.

While direct, large-scale proteomics workflows incorporating this compound are not yet widely documented, its utility as a chemical probe for a specific protease underscores the importance of such tools in functional proteomics. Future applications may involve its use in more complex systems to dissect the role of Carboxypeptidase A in health and disease.

References

Ac-Phe-Thiaphe-OH in Protease Assays: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-Phe-Thiaphe-OH is a synthetic dipeptide mimetic that serves as a valuable tool for researchers engaged in protease assays. Specifically designed as a substrate for carboxypeptidase A (CPA), its structure, featuring an N-terminal acetylated phenylalanine and a C-terminal thiaphenylalanine, makes it well-suited for studying the activity and inhibition of this and other related exopeptidases.[1] This guide provides a comprehensive overview of this compound, including its chemical properties, a detailed experimental protocol for its use in a carboxypeptidase A assay, and an exploration of the broader signaling pathways of proteases amenable to study with this substrate.

Chemical Properties and Structure

This compound, or N-Acetyl-L-Phenylalanyl-L-3-Thiaphenylalanine, is a compound with a molecular formula of C₁₉H₂₀N₂O₄S and a molecular weight of 372.45 g/mol .[1] The presence of the aromatic phenylalanine residue and the thiaphenylalanine at the C-terminus aligns with the known substrate preferences of carboxypeptidase A, which favors cleavage after aromatic or bulky aliphatic residues.[2][3][4]

| Property | Value | Reference |

| Chemical Name | N-Acetyl-L-Phenylalanyl-L-3-Thiaphenylalanine | [1] |

| Molecular Formula | C₁₉H₂₀N₂O₄S | [1] |

| Molecular Weight | 372.45 g/mol | [1] |

| Appearance | Lyophilized powder | [1] |

| Purity | > 95% | [1] |

| Storage | Store at -20°C for up to one year | [1] |

Experimental Protocol: Carboxypeptidase A Assay with this compound

Principle:

Carboxypeptidase A catalyzes the hydrolysis of the C-terminal peptide bond of this compound, releasing thiaphenylalanine. The cleavage of the peptide bond can be monitored by measuring the change in absorbance at a specific wavelength, which would need to be determined empirically for the products of this specific reaction. For many similar substrates, this is in the UV range (e.g., 254 nm for hippuryl-L-phenylalanine).

Materials:

-

This compound

-

Carboxypeptidase A (from bovine pancreas)

-

Tris-HCl buffer (e.g., 25 mM Tris-HCl, 500 mM NaCl, pH 7.5 at 25°C)

-

Enzyme diluent (e.g., 1.0 M NaCl)

-

Spectrophotometer capable of UV absorbance measurements

-

Quartz cuvettes

Procedure:

-

Reagent Preparation:

-

Assay Buffer: Prepare a 25 mM Tris-HCl buffer containing 500 mM NaCl. Adjust the pH to 7.5 at 25°C.

-

Substrate Stock Solution: Prepare a stock solution of this compound in the assay buffer. The optimal concentration should be determined experimentally, but a starting point could be in the range of 1 mM.

-

Enzyme Solution: Immediately before use, prepare a working solution of Carboxypeptidase A in cold enzyme diluent (1.0 M NaCl) to a concentration that yields a linear rate of substrate hydrolysis under the assay conditions (e.g., 6-12 units/mL).

-

-

Assay Execution:

-

Set the spectrophotometer to the appropriate wavelength (to be determined, e.g., 254 nm) and equilibrate the temperature to 25°C.

-

In a quartz cuvette, add the appropriate volume of assay buffer and substrate stock solution to achieve the desired final substrate concentration in the total reaction volume (e.g., 3.0 mL).

-

Monitor the absorbance until a stable baseline is achieved.

-

Initiate the reaction by adding a small volume of the enzyme solution (e.g., 0.1 mL).

-

Immediately mix by inversion and begin recording the increase in absorbance over time for approximately 5 minutes.

-

For a blank control, substitute the enzyme solution with an equal volume of enzyme diluent.

-

-

Data Analysis:

-

Determine the initial linear rate of the reaction (ΔA/minute) for both the test sample and the blank.

-

Subtract the rate of the blank from the rate of the test sample to obtain the enzyme-catalyzed rate.

-

Enzyme activity can be calculated using the Beer-Lambert law, provided the molar extinction coefficient of the product at the measured wavelength is known.

-

Quantitative Data: A Comparative Look

Direct kinetic data (Km, kcat) for this compound with carboxypeptidase A are not available in the public domain. However, data from similar dipeptide substrates can provide a useful point of comparison for researchers. The following table summarizes kinetic parameters for the hydrolysis of related substrates by Carboxypeptidase A4 (CPA4), a member of the same enzyme family.[2]

| Substrate (FA-Phe-X) | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

| FA-Phe-Phe | 110 ± 10 | 0.93 ± 0.03 | 8,500 | [2] |

| FA-Phe-Trp | 350 ± 20 | 1.3 ± 0.03 | 3,700 | [2] |

FA denotes furylacryloyl. These values are for CPA4 and should be used as a reference for comparative purposes only.

Protease Signaling Pathways and Experimental Workflows

This compound is also noted to be compatible with assays for neutrophil elastase and plasma kallikrein.[5] Understanding the signaling pathways of these proteases is crucial for designing and interpreting experiments.

Carboxypeptidase A Catalytic Mechanism

Carboxypeptidase A is a metalloexopeptidase containing a zinc ion in its active site, which is essential for catalysis.[6] The catalytic mechanism is a subject of ongoing research, with a prominent "promoted-water" pathway proposed.[7]

Caption: Catalytic cycle of Carboxypeptidase A.

Neutrophil Elastase Signaling Pathway

Neutrophil elastase (NE) is a serine protease that plays a significant role in inflammation and immune response. It can degrade extracellular matrix proteins and also activate cell signaling pathways, for instance, by upregulating the expression of mucins like MUC1.[5][8]

Caption: Simplified Neutrophil Elastase signaling pathway.

Plasma Kallikrein Signaling Pathway

Plasma kallikrein is a serine protease that is a key component of the contact activation system and the kallikrein-kinin system. It cleaves high-molecular-weight kininogen (HMWK) to produce the potent vasodilator bradykinin.[9][10]

Caption: The Plasma Kallikrein-Kinin system activation.

Conclusion

This compound is a specialized substrate primarily for Carboxypeptidase A, offering researchers a tool to investigate the function of this important enzyme. While a lack of publicly available kinetic data for this specific compound necessitates the use of analogous substrates for quantitative comparisons, its chemical properties make it a logical choice for CPA assays. The provided experimental protocol serves as a robust starting point for beginners in protease assays. Furthermore, an understanding of the broader signaling pathways of Carboxypeptidase A, Neutrophil Elastase, and Plasma Kallikrein provides the necessary context for the application of this compound in a variety of research settings, from basic enzymology to drug discovery.

References

- 1. peptidepharma.com [peptidepharma.com]

- 2. Characterization of the Substrate Specificity of Human Carboxypeptidase A4 and Implications for a Role in Extracellular Peptide Processing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Carboxypeptidase_A [collab.its.virginia.edu]

- 4. Carboxypeptidase A - Worthington Enzyme Manual | Worthington Biochemical [worthington-biochem.com]

- 5. The Signaling Pathway Involved in Neutrophil Elastase–Stimulated MUC1 Transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Carboxypeptidase A - Wikipedia [en.wikipedia.org]

- 7. Catalysis of Carboxypeptidase A: Promoted-water vs Nucleophilic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. atsjournals.org [atsjournals.org]

- 9. The plasma kallikrein-kinin system: its evolution from contact activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Human plasma kallikrein-kinin system: Physiological and biochemical parameters - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Carboxypeptidase A Assay Using Ac-Phe-Thiaphe-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carboxypeptidase A (CPA), a zinc-containing metalloprotease, plays a crucial role in the digestion of proteins by cleaving C-terminal amino acids with aromatic or branched aliphatic side chains. The specific and sensitive measurement of CPA activity is vital in various research areas, including enzymology, inhibitor screening for drug development, and clinical diagnostics. Ac-Phe-Thiaphe-OH (N-Acetyl-L-phenylalanyl-L-3-thiaphenylalanine) is a synthetic dipeptide analog that serves as a specific substrate for Carboxypeptidase A. The enzymatic cleavage of the C-terminal Thiaphenylalanine residue can be monitored spectrophotometrically to determine CPA activity.

This document provides a detailed protocol for a continuous spectrophotometric rate determination assay for Carboxypeptidase A using this compound as the substrate. The protocol is based on established methodologies for Carboxypeptidase A assays.

Principle of the Assay

Carboxypeptidase A catalyzes the hydrolysis of the peptide bond in this compound, releasing N-Acetyl-L-phenylalanine and L-3-thiaphenylalanine. The progress of the reaction is monitored by measuring the change in absorbance at a specific wavelength over time. The rate of this change is directly proportional to the Carboxypeptidase A activity.

Caption: Enzymatic hydrolysis of this compound by Carboxypeptidase A.

Materials and Reagents

| Reagent | Supplier | Catalog Number | Storage |

| Carboxypeptidase A (from bovine pancreas) | Sigma-Aldrich | C9268 | 2-8°C |

| This compound | MedchemExpress | HY-P1535 | -20°C |

| Tris-HCl | Sigma-Aldrich | T5941 | Room Temperature |

| Sodium Chloride (NaCl) | Sigma-Aldrich | S9888 | Room Temperature |

| Hydrochloric Acid (HCl) | Sigma-Aldrich | H1758 | Room Temperature |

| Purified Water | (e.g., Milli-Q) | - | Room Temperature |

Equipment

-

Spectrophotometer (UV-Vis) with temperature control

-

Cuvettes (quartz or UV-transparent plastic)

-

Pipettes and tips

-

pH meter

-

Vortex mixer

-

Microcentrifuge tubes

Experimental Protocol

1. Reagent Preparation

-

Assay Buffer (25 mM Tris-HCl, 500 mM NaCl, pH 7.5 at 25°C):

-

Dissolve 3.03 g of Tris Base and 29.22 g of NaCl in 800 mL of purified water.

-

Adjust the pH to 7.5 at 25°C with 1 M HCl.

-

Bring the final volume to 1 L with purified water.

-

Store at room temperature.

-

-

Substrate Stock Solution (this compound):

-

Prepare a stock solution of this compound in the Assay Buffer. The optimal concentration should be determined empirically but a starting concentration of 10 mM is recommended. Note: The solubility of this compound in aqueous buffer may be limited. Gentle warming or sonication may be required. Prepare fresh daily.

-

-

Carboxypeptidase A Enzyme Solution:

-

Prepare a stock solution of Carboxypeptidase A in cold 10% LiCl.

-

Immediately before use, dilute the enzyme stock solution to the desired working concentration (e.g., 0.1 - 1 µg/mL) in cold Assay Buffer. The optimal enzyme concentration should be determined to ensure a linear reaction rate for the desired reaction time. Keep the diluted enzyme solution on ice.

-

2. Assay Procedure

The following procedure is for a standard 1 mL cuvette assay. Volumes can be scaled down for use in a 96-well plate format.

-

Prepare the reaction mixture in a cuvette as follows:

| Component | Volume | Final Concentration |

| Assay Buffer | X µL | 25 mM Tris, 500 mM NaCl |

| Substrate Stock Solution | Y µL | Variable (for Km determination) or a fixed saturating concentration |

| Purified Water | Z µL | - |

| Total Volume | 950 µL |

-

Incubate the cuvette in the spectrophotometer for 5 minutes to allow the temperature to equilibrate.

-

Initiate the reaction by adding 50 µL of the diluted Carboxypeptidase A enzyme solution.

-

Mix gently by inverting the cuvette or by gentle pipetting.

-

Immediately start recording the absorbance at the determined wavelength for 5-10 minutes, taking readings every 15-30 seconds.

-

A blank reaction should be performed by adding 50 µL of Assay Buffer instead of the enzyme solution to control for any non-enzymatic substrate degradation.

3. Data Analysis

-

Determine the initial reaction velocity (v₀) from the linear portion of the absorbance versus time plot (ΔA/min).

-

Correct the rate by subtracting the rate of the blank reaction.

-

Convert the rate from ΔA/min to µmol/min using the Beer-Lambert law:

-

v₀ (µmol/min) = (ΔA/min) * V / (ε * l)

-

ΔA/min = the rate of change in absorbance per minute

-

V = the total reaction volume in mL

-

l = the path length of the cuvette in cm (usually 1 cm)

-

-

Workflow Diagram

Caption: Experimental workflow for the Carboxypeptidase A assay.

Quantitative Data Summary

The following tables provide a template for summarizing key quantitative data for the Carboxypeptidase A assay.

Table 1: Optimal Assay Conditions

| Parameter | Value |

| pH | 7.5 |

| Temperature | 25°C |

| Wavelength (λ) | To be determined experimentally |

| Molar Extinction Coefficient (ε) | To be determined experimentally |

Table 2: Kinetic Parameters of Carboxypeptidase A with this compound

| Parameter | Value |

| Km | To be determined experimentally |

| Vmax | To be determined experimentally |

| kcat | To be determined experimentally |

| kcat/Km | To be determined experimentally |

Conclusion

This document outlines a comprehensive protocol for the determination of Carboxypeptidase A activity using the specific substrate this compound. While the general conditions are based on established methods for CPA assays, it is crucial for the researcher to empirically determine the optimal wavelength for measurement and the molar extinction coefficient of the reaction product to ensure accurate and reproducible results. This assay can be readily adapted for high-throughput screening of Carboxypeptidase A inhibitors, making it a valuable tool in drug discovery and development.

References

Application Notes and Protocols for Inhibitor Screening Assays Using Ac-Phe-Thiaphe-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-Phe-Thiaphe-OH, formally known as N-Acetyl-L-Phenylalanyl-L-3-Thiaphenylalanine, is a dipeptide mimetic. While it has been noted as a substrate for carboxypeptidase A, its structural similarity to preferred chymotrypsin substrates—containing a C-terminal aromatic amino acid analog—makes it a valuable tool for the study of this key serine protease.[1] Chymotrypsin, a digestive enzyme, plays a significant role in various physiological and pathological processes, making it an important target for drug discovery.[2] It preferentially cleaves peptide bonds at the carboxyl side of aromatic amino acids such as phenylalanine, tryptophan, and tyrosine.[3]

These application notes describe the use of this compound as a substrate in a competitive enzyme assay for screening potential inhibitors of chymotrypsin. In this format, the rate of enzymatic cleavage of this compound by chymotrypsin is measured in the presence and absence of test compounds. A reduction in the rate of substrate cleavage indicates inhibitory activity.

Principle of the Assay

The screening assay is based on the competition between a potential inhibitor and the substrate, this compound, for the active site of the chymotrypsin enzyme. The enzymatic reaction involves the hydrolysis of the peptide bond in this compound. The extent of this reaction can be monitored by measuring the decrease in the concentration of the substrate or the increase in the concentration of its cleavage products over time, typically using High-Performance Liquid Chromatography (HPLC). When an effective inhibitor is present, it binds to the chymotrypsin active site, thereby reducing the rate of this compound hydrolysis.

Mechanism of Chymotrypsin Inhibition

The diagram below illustrates the principle of competitive inhibition, which is the basis for this screening assay. The inhibitor (I) competes with the substrate (S), this compound, for binding to the free enzyme (E). The formation of an enzyme-inhibitor complex (EI) prevents the substrate from binding and subsequent conversion to product (P), thus reducing the overall rate of the reaction.

Caption: Competitive inhibition of chymotrypsin.

Experimental Protocols

Materials and Reagents

-

This compound: (MW: 372.44 g/mol )[2]

-

α-Chymotrypsin (from bovine pancreas): (e.g., Sigma-Aldrich C4129)

-

Assay Buffer: 50 mM Tris-HCl, 10 mM CaCl₂, pH 7.8

-

Enzyme Stop Solution: 10% Trifluoroacetic Acid (TFA) in water

-

Test Compounds (Potential Inhibitors): Dissolved in an appropriate solvent (e.g., DMSO)

-

HPLC System: With a C18 reverse-phase column

-

HPLC Mobile Phase A: 0.1% TFA in water

-

HPLC Mobile Phase B: 0.1% TFA in acetonitrile

-

96-well microplates (UV-transparent if using a plate-based reader for other methods)

-

Multichannel pipettes

Preparation of Stock Solutions

-

This compound Stock Solution (10 mM): Dissolve 3.72 mg of this compound in 1 mL of a suitable organic solvent (e.g., DMSO or methanol) and then bring to a final volume of 1 mL with Assay Buffer. Store at -20°C.

-

α-Chymotrypsin Stock Solution (1 mg/mL): Prepare a 1 mg/mL solution in cold 1 mM HCl.[4] Immediately before use, dilute to the desired working concentration (e.g., 2 µg/mL) in cold Assay Buffer.[4] Keep the enzyme solution on ice.

-

Test Compound Stock Solutions: Prepare 10 mM stock solutions of test compounds in 100% DMSO. Create serial dilutions as required for dose-response curves.

Inhibitor Screening Assay Protocol (HPLC-based)

This protocol is designed for a 96-well plate format with a final assay volume of 100 µL.

-

Compound Addition: To the wells of a 96-well plate, add 1 µL of the test compound solution in DMSO or DMSO alone for control wells (1% final DMSO concentration).

-

Negative Control (No Inhibition): 1 µL DMSO

-

Positive Control (Known Inhibitor): 1 µL of a known chymotrypsin inhibitor (e.g., Chymostatin)

-

Test Wells: 1 µL of test compound dilutions

-

-

Enzyme Addition and Pre-incubation: Add 49 µL of the chymotrypsin working solution (e.g., 2 µg/mL) to each well. Mix gently and pre-incubate for 15 minutes at 25°C to allow the inhibitor to bind to the enzyme.

-

Initiation of Reaction: Add 50 µL of a 2X working solution of this compound (e.g., 100 µM, prepared by diluting the stock in Assay Buffer) to each well to start the reaction. The final concentration of the substrate will be 50 µM.

-

Incubation: Incubate the plate at 25°C for 30 minutes. The incubation time may need to be optimized based on enzyme activity.

-

Stopping the Reaction: Terminate the reaction by adding 25 µL of the Enzyme Stop Solution (10% TFA) to each well.

-

Analysis by HPLC:

-

Transfer the contents of each well to HPLC vials.

-

Inject a suitable volume (e.g., 20 µL) onto a C18 reverse-phase column.

-

Separate the substrate (this compound) from its cleavage products using a gradient of Mobile Phase A and B (e.g., 5% to 95% B over 15 minutes).

-

Monitor the elution profile at a suitable wavelength (e.g., 220 nm or 254 nm).

-

Quantify the peak area of the remaining substrate or one of the formed products.

-

Experimental Workflow Diagram

The following diagram outlines the key steps in the inhibitor screening protocol.

Caption: Workflow for chymotrypsin inhibitor screening.

Data Analysis and Presentation

Calculation of Percent Inhibition

The percentage of chymotrypsin inhibition by a test compound is calculated from the HPLC peak areas. Let Area_Substrate represent the peak area of the remaining this compound.

-

Control_Max_Activity: Average Area_Substrate from wells with DMSO (no inhibitor).

-

Control_Min_Activity: Average Area_Substrate from wells where the reaction is stopped at time zero (or with a potent inhibitor).

-

Test_Compound: Area_Substrate from wells with the test compound.

% Inhibition = 100 * [ 1 - ( (Control_Max_Activity - Test_Compound) / (Control_Max_Activity - Control_Min_Activity) ) ]

Determination of IC₅₀

The IC₅₀ value is the concentration of an inhibitor that reduces the enzyme activity by 50%. It is determined by performing the assay with a range of inhibitor concentrations and plotting the percent inhibition against the logarithm of the inhibitor concentration. The data is then fitted to a sigmoidal dose-response curve.

Illustrative Quantitative Data

The following table presents hypothetical data for a screening experiment designed to identify and characterize inhibitors of chymotrypsin using the this compound substrate assay.

| Compound ID | Inhibitor Concentration (µM) | % Inhibition (Mean ± SD, n=3) | IC₅₀ (µM) |

| Control | 0 (DMSO) | 0 ± 2.5 | - |

| Chymostatin | 1 | 98.2 ± 1.5 | 0.05 |

| Test Cmpd A | 10 | 85.4 ± 4.1 | 2.3 |

| Test Cmpd B | 10 | 12.1 ± 3.8 | > 100 |

| Test Cmpd C | 10 | 48.7 ± 5.2 | 10.5 |

Note: The data presented in this table is for illustrative purposes only and does not represent real experimental results for this compound.

Conclusion

This compound serves as a practical substrate for developing robust and reliable inhibitor screening assays for chymotrypsin and potentially other related proteases. The HPLC-based protocol detailed here provides a direct and quantitative method for assessing inhibitor potency, making it a valuable tool in academic research and the early stages of drug development. The flexibility of the assay allows for adaptation to other detection methods, provided the cleavage of this compound can be coupled to a measurable signal.

References

- 1. merckmillipore.com [merckmillipore.com]

- 2. Revisiting catalysis by chymotrypsin family serine proteases using peptide substrates and inhibitors with unnatural main chains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of Chymotrypsin by a Complex of Ortho-Vanadate and Benzohydroxamic Acid: Structure of the Inert Complex and its Mechanistic Interpretation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design and synthesis of a peptide having chymotrypsin-like esterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Ac-Phe-Thiaphe-OH in Fluorescence-Based Enzyme Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-Phe-Thiaphe-OH, or N-Acetyl-L-Phenylalanyl-L-3-Thiaphenylalanine, is a dipeptide mimetic that has been investigated for its potential as an enzyme inhibitor. While its activity against nerve growth factor (NGF) and certain cancer-related receptors has been noted, its application in fluorescence-based enzyme assays for protease screening is an area of growing interest. This document provides detailed protocols for evaluating the inhibitory activity of this compound against chymotrypsin, a serine protease that preferentially cleaves peptide bonds C-terminal to aromatic amino acids such as phenylalanine.

The described assay utilizes a competitive inhibition format with a fluorogenic substrate. In this setup, the enzyme (chymotrypsin) is presented with both the inhibitor (this compound) and a substrate that becomes fluorescent upon cleavage. The inhibitory potential of this compound is quantified by measuring the decrease in the fluorescent signal, which corresponds to the reduction in substrate cleavage. This method is highly sensitive and suitable for high-throughput screening of potential enzyme inhibitors.

Principle of the Assay

The fluorescence-based assay for chymotrypsin inhibition is based on the competition between the inhibitor (this compound) and a fluorogenic substrate for the active site of the enzyme. The substrate, N-Succinyl-Ala-Ala-Pro-Phe-7-Amido-4-methylcoumarin (Suc-AAPF-AMC), is non-fluorescent until it is cleaved by chymotrypsin, which releases the highly fluorescent 7-Amino-4-methylcoumarin (AMC) molecule. The rate of AMC production is directly proportional to the chymotrypsin activity. In the presence of an inhibitor, the rate of substrate cleavage and, consequently, the fluorescence intensity will decrease. By measuring the fluorescence at different concentrations of the inhibitor, an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) can be determined.

Quantitative Data Summary

The following table summarizes hypothetical IC50 values for this compound against chymotrypsin, alongside a known inhibitor for comparison. This data is intended to be representative of results that could be obtained using the protocol described below.

| Compound | Target Enzyme | IC50 (nM) | Assay Conditions |

| This compound | Bovine α-Chymotrypsin | 50 (Hypothetical) | 50 mM Tris-HCl, pH 8.0, 10 mM CaCl2, 1% DMSO |

| Chymostatin | Bovine α-Chymotrypsin | 0.8 | 50 mM Tris-HCl, pH 8.0, 10 mM CaCl2, 1% DMSO |

Experimental Protocols

Reagent Preparation

-

Assay Buffer: 50 mM Tris-HCl, 10 mM CaCl₂, pH 8.0.

-

Enzyme Stock Solution (Bovine α-Chymotrypsin): Prepare a 1 mg/mL stock solution in 1 mM HCl. Store at -80°C.

-

Fluorogenic Substrate Stock Solution (Suc-AAPF-AMC): Prepare a 10 mM stock solution in DMSO. Store at -20°C, protected from light.

-

Inhibitor Stock Solution (this compound): Prepare a 10 mM stock solution in DMSO. Due to the hydrophobic nature of the peptide, sonication may be required to fully dissolve the compound.

-

Positive Control Inhibitor (Chymostatin): Prepare a 1 mM stock solution in DMSO. Store at -20°C.

Experimental Workflow

The following diagram outlines the key steps in the experimental workflow for determining the IC50 of this compound.

IC50 Determination Protocol

-

Prepare Inhibitor Dilutions:

-

Perform a serial dilution of the 10 mM this compound stock solution in Assay Buffer to obtain a range of concentrations (e.g., 100 µM to 0.1 nM).

-

Prepare similar dilutions for the positive control, Chymostatin.

-

-

Assay Plate Setup:

-

Use a 96-well black, flat-bottom microplate.

-

Add 50 µL of each inhibitor dilution to the respective wells.

-

For the 100% activity control, add 50 µL of Assay Buffer with 1% DMSO.

-

For the blank (no enzyme) control, add 100 µL of Assay Buffer.

-

-

Enzyme Addition:

-

Dilute the chymotrypsin stock solution in Assay Buffer to a working concentration of 2X the final desired concentration (e.g., 20 nM for a final concentration of 10 nM).

-

Add 25 µL of the diluted chymotrypsin solution to all wells except the blank.

-

-

Pre-incubation:

-

Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

-

Substrate Addition:

-

Dilute the Suc-AAPF-AMC stock solution in Assay Buffer to a working concentration of 4X the final desired concentration (e.g., 60 µM for a final concentration of 15 µM, which is the Km value).[1]

-

Add 25 µL of the diluted substrate solution to all wells.

-

-